

Investigating the Binding Affinity of GB1107 to Human Galectin-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GB1107	
Cat. No.:	B607606	Get Quote

Introduction

Galectin-3 (Gal-3), a β -galactoside-binding lectin, is a protein of significant interest in drug development due to its multifaceted role in various pathological processes.[1] It is implicated in cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis.[1] Elevated expression of Galectin-3 is associated with fibrosis, cancer, and inflammatory diseases.[2][3] As a key regulator in the tumor microenvironment and fibrotic diseases, targeting Galectin-3 presents a promising therapeutic strategy.[2][4] **GB1107** is a potent, selective, and orally active small molecule inhibitor of Galectin-3.[4][5] This document provides a technical overview of the binding affinity of **GB1107** to human Galectin-3, detailing the quantitative data, experimental methodologies, and the inhibitor's impact on relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of **GB1107** for Galectin-3 has been quantitatively determined, highlighting its potency and selectivity. The equilibrium dissociation constant (Kd) is a key metric, where a lower value indicates a stronger binding interaction.[6]



Parameter	Species	Value	Notes
Binding Affinity (Kd)	Human	37 nM	High-affinity interaction.[4][5][7]
Binding Affinity (Kd)	Mouse	~1406 nM	Affinity is 38-fold lower compared to human Gal-3 due to species differences in the carbohydrate binding domain.[4][7]
Selectivity	Human	>1000-fold	Highly selective for Galectin-3 over other galectins.

Experimental Protocols

The determination of binding affinity for inhibitors like **GB1107** relies on precise biophysical techniques. The primary method cited for establishing the Kd value of this class of inhibitors is Fluorescence Polarization (FP). Surface Plasmon Resonance (SPR) is another powerful, label-free method often used for such characterizations.[2][6]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is well-suited for studying protein-ligand interactions.

Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and has a low polarization value when excited with plane-polarized light. When this tracer binds to a larger protein (Galectin-3), its tumbling rate slows down significantly, resulting in a higher polarization value. A competitive inhibitor like **GB1107** will displace the fluorescent tracer from Galectin-3, causing a decrease in fluorescence polarization.

Detailed Methodology:



· Reagents and Preparation:

- Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a typical assay buffer.
- Human Galectin-3: Recombinant human Galectin-3 is used at a constant concentration, determined based on the Kd of the tracer.
- Fluorescent Tracer: A known, high-affinity fluorescently labeled ligand for Galectin-3 is used.
- Test Compound (GB1107): A dilution series of GB1107 is prepared in the assay buffer.

Assay Procedure:

- A fixed concentration of human Galectin-3 and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline high-polarization signal.
- The serially diluted GB1107 is then added to the wells.
- The plate is incubated at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
- The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

Data Analysis:

- The polarization values are plotted against the logarithm of the inhibitor (GB1107) concentration.
- The resulting data are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of GB1107 required to displace 50% of the bound tracer.
- The IC50 value is then converted to a Ki (inhibition constant), which is analogous to the Kd, using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.



Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding interactions between molecules.[6]

Principle: One molecule (e.g., Galectin-3) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., **GB1107**) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

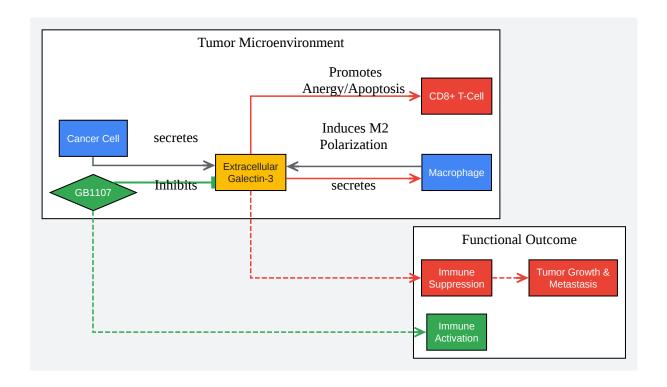
Methodology Outline:

- Immobilization: Recombinant human Galectin-3 is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.
- Binding Analysis: A series of concentrations of **GB1107** in a suitable running buffer are injected over the sensor surface. The association (kon) is monitored during the injection, and the dissociation (koff) is monitored during the subsequent buffer flow.
- Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

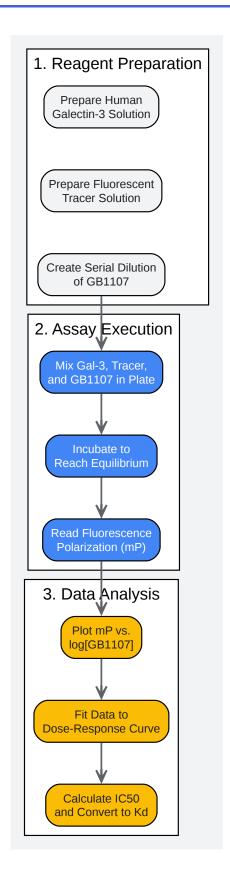
Signaling Pathways and Visualization

Galectin-3 modulates multiple signaling pathways involved in cancer and fibrosis.[2] In the tumor microenvironment, Gal-3 secreted by cancer cells or macrophages promotes an immunosuppressive milieu.[4] **GB1107**'s inhibition of Galectin-3 can reverse these effects.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Galectin-3 Wikipedia [en.wikipedia.org]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 has a key role in Gastric Cancer | Galecto [ir.galecto.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- To cite this document: BenchChem. [Investigating the Binding Affinity of GB1107 to Human Galectin-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#investigating-the-binding-affinity-of-gb1107-to-human-galectin-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com